![molecular formula C21H17Cl3O3 B1678965 Pocapavir CAS No. 146949-21-5](/img/structure/B1678965.png)
Pocapavir
描述
准备方法
合成路线和反应条件: 波卡帕韦的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
核心结构的形成: 核心结构通过一系列缩合反应合成。
官能团的引入: 通过取代反应引入各种官能团,例如氯和甲氧基。
工业生产方法: 波卡帕韦的工业生产涉及扩大上述合成路线。 该工艺针对产率和纯度进行了优化,并采取了严格的质量控制措施以确保最终产品的稳定性 .
化学反应分析
反应类型: 波卡帕韦经历了几种类型的化学反应,包括:
氧化: 该化合物可以进行氧化反应,导致形成各种氧化产物。
还原: 还原反应可以将波卡帕韦转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应.
主要形成的产物: 这些反应形成的主要产物包括波卡帕韦的各种氧化、还原和取代衍生物 .
科学研究应用
Scientific Research Applications
Pocapavir has a diverse range of applications in various fields of research:
- Chemistry : It serves as a model compound for studying capsid inhibitors and their interactions with viral proteins.
- Biology : Investigated for its effects on enterovirus replication and its potential therapeutic applications.
- Medicine : Explored for treating enterovirus infections, particularly poliovirus and coxsackievirus.
- Industry : Potential applications in developing antiviral therapies and vaccines.
Poliovirus Antivirals Initiative
The Poliovirus Antivirals Initiative was established to explore antiviral treatments to mitigate risks associated with immune-deficient individuals excreting polioviruses. This compound was identified as a lead candidate due to its safety profile and significant acceleration of virus clearance in clinical studies.
- Study Design : A randomized, blinded, placebo-controlled trial evaluated this compound's efficacy in adults challenged with the oral poliovirus vaccine (mOPV1).
- Results : Participants treated with this compound cleared the virus within a median of 10 days compared to 13 days for placebo recipients. Importantly, no serious adverse events were reported, although some instances of resistant virus emerged during treatment .
Combination Therapy Studies
Research has also explored the efficacy of this compound in combination with other antiviral agents to enhance therapeutic outcomes against enteroviruses.
- Study Findings : Combinations of this compound with other compounds like pleconaril and oxoglaucine demonstrated moderate to strong synergistic antiviral effects without cytotoxicity. For instance, the combination of this compound and oxoglaucine showed particularly high synergy against various enteroviruses .
Data Tables
The following tables summarize key findings from research studies involving this compound:
Study | Objective | Key Findings |
---|---|---|
Poliovirus Antivirals Initiative | Evaluate safety and efficacy | This compound reduced time to virus negativity from 13 days (placebo) to 10 days (this compound) |
Combination Therapy | Assess synergistic effects | This compound combined with oxoglaucine showed strong synergy against CV-B4 |
Combination | Synergistic Effect | Cytotoxicity Observed |
---|---|---|
This compound + Oxoglaucine | Moderate to Strong | None |
This compound + Pleconaril | Moderate | None |
This compound + Guanidine.HCl | Strong | None |
作用机制
波卡帕韦通过抑制肠道病毒的衣壳发挥作用。它与病毒衣壳结合,阻止病毒附着到宿主细胞并进入宿主细胞。 这种抑制阻止了病毒的复制,从而降低了感染个体体内的病毒载量 . 分子靶标包括病毒衣壳蛋白,所涉及的途径与病毒进入和复制有关 .
相似化合物的比较
波卡帕韦在衣壳抑制剂中是独一无二的,因为它对肠道病毒具有特异性活性。类似的化合物包括:
利巴韦林: 另一种对肠道病毒有活性的衣壳抑制剂。
鲁平特韦: 一种具有抗病毒活性的蛋白酶抑制剂。
地索沙瑞尔: 一种具有不同作用机制的衣壳抑制剂.
生物活性
Pocapavir, a capsid-binding antiviral agent, has garnered attention due to its potential in treating enteroviral infections, particularly poliovirus. This article provides a comprehensive overview of its biological activity, including clinical trial results, mechanisms of action, and case studies.
This compound functions by inhibiting the uncoating of enteroviruses. By binding to the viral capsid, it prevents the release of viral RNA into host cells, thereby halting viral replication. This mechanism places this compound within the class of picornavirus antivirals known as capsid inhibitors .
Randomized Controlled Trials
A pivotal study assessed the efficacy of this compound in a randomized, blinded, placebo-controlled trial involving 144 participants who were challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1). The results indicated that this compound significantly accelerated virus clearance:
- Median Time to Virus Negativity :
- This compound group: 10 days
- Placebo group: 13 days
- Statistical significance:
Among the this compound-treated subjects:
- 56% cleared the virus within 2-18 days without developing drug resistance.
- 44% experienced infections with resistant strains during isolation .
Excluding those with resistant viruses, the median time to negativity was notably reduced to 5.5 days for this compound recipients compared to 13 days for placebo recipients (P < 0.0001)【1】【3】.
Safety Profile
The study reported no serious adverse events or withdrawals due to adverse effects, indicating a favorable safety profile for this compound【1】【3】.
Chronic Enteroviral Meningoencephalitis
In a case study involving a patient with chronic enteroviral meningoencephalitis, treatment with this compound yielded mixed results. While there was an eventual positive outcome, it was delayed, highlighting the need for further evaluation of efficacy in chronic conditions【2】.
Pediatric Use in Non-Epidemic Meningitis (NEM)
This compound was administered to five out of seven pediatric patients diagnosed with NEM. All treated patients survived; however, the long-term effectiveness remains uncertain. Concerns regarding potential resistance were noted, suggesting that combination therapy may be necessary for future applications【7】.
Combination Therapy Potential
Recent studies have explored the synergistic effects of this compound when combined with other antiviral agents. For example:
- This compound and Oxoglaucine : Demonstrated strong synergistic interactions against various enteroviruses.
- This compound and Pleconaril : Showed moderate synergy without cytotoxicity【5】.
These findings suggest that combining this compound with other antivirals may enhance its efficacy and reduce the risk of resistance.
Research Findings Summary Table
Study/Case Study | Population | Treatment Duration | Key Findings | Resistance Observed |
---|---|---|---|---|
Randomized Trial | Adults (n=144) | 14 days | Median virus clearance: 10 days (this compound) vs. 13 days (placebo) | Yes (44% treated) |
Chronic Meningoencephalitis | Single patient | Not specified | Mixed virological response; delayed positive outcome | Not specified |
NEM Pediatric Cases | Children (n=5) | Not specified | All survived; long-term outcomes unknown | Concerns raised |
属性
IUPAC Name |
1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDDBVNWRWNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163548 | |
Record name | Sch 48973 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146949-21-5 | |
Record name | Pocapavir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sch 48973 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POCAPAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。